molecular formula C4H6Br2N2 B1400264 4-bromo-3-methyl-1H-pyrazole hydrobromide CAS No. 92276-46-5

4-bromo-3-methyl-1H-pyrazole hydrobromide

Cat. No. B1400264
CAS RN: 92276-46-5
M. Wt: 241.91 g/mol
InChI Key: JVZUBFWYZLODSA-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1H-pyrazole is a pyrazole derivative . It has the molecular formula C4H5BrN2 . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported .


Synthesis Analysis

The synthesis of 4-bromo-3-methyl-1H-pyrazole involves several steps. It has been reported that the compound can be prepared by treatment of 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one with 2-chlorobenzoyl chloride / Ca(OH)2 in 1,4-dioxane and subsequent cyclization of the thus obtained 4-aroyl-5-hydroxypyrazole with sodium hydride in dry DMF .


Molecular Structure Analysis

The molecular structure of 4-bromo-3-methyl-1H-pyrazole is characterized by a pyrazole ring substituted with a bromine atom and a methyl group . The molecular weight of the compound is 161.00 g/mol .


Chemical Reactions Analysis

4-Bromo-3-methyl-1H-pyrazole is reported to react with titanium tetrachloride to afford binary adducts . It also reacts with dialkyl azodicarboxylates with substituted propargylamines to provide functionalized pyrazoles .


Physical And Chemical Properties Analysis

4-Bromo-3-methyl-1H-pyrazole is a solid compound with a melting point of 77-79 °C . It is soluble in methanol .

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-Bromo-3-methyl-1H-pyrazole hydrobromide is used in the synthesis of compounds with potential antimicrobial properties. The bromination of pyrazole derivatives, including 4-bromo-3-methyl-1H-pyrazole, has led to the creation of compounds with antibacterial and antifungal activities. These compounds have shown effectiveness against various pathogens, comparing favorably with commercial antibiotics like ciprofloxacin and antifungals like fluconazole (Pundeer, R., Sushma, Vijay Kiran, Sharma, C., Aneja, K. R., & Prakash, O., 2013).

Structural Analysis and Tautomerism

The compound plays a role in structural and tautomerism studies. Research on 4-bromo substituted 1H-pyrazoles has explored their tautomerism in both solid state and solution. These studies provide insights into the molecular structures and behavior of such compounds, contributing to the broader understanding of pyrazole chemistry (Trofimenko, S., Yap, G., Jové, F. A., Claramunt, R., García, M., María, M., Alkorta, I., & Elguero, J., 2007).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, this compound is a precursor in the synthesis of various bioactive molecules. Its derivatives have been used to create compounds with analgesic and other pharmacological activities. This highlights its utility in the development of new therapeutic agents (Bondavalli, F., Bruno, O., Ranise, A., Schenone, P., Russo, S., Loffreda, A., de Novellis, V., Lo Sasso, C., & Marmo, E., 1988).

Applications in Organic Synthesis

The compound is also significant in organic synthesis, serving as a starting material or intermediate in the creation of diverse organic compounds. Its bromo-substituted derivatives are used in various organic reactions, contributing to the development of novel organic synthesis methodologies (Martins, M., Sinhorin, A., Frizzo, C., Buriol, L., Scapin, E., Zanatta, N., & Bonacorso, H., 2013).

Safety and Hazards

4-Bromo-3-methyl-1H-pyrazole is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

4-Bromo-3-methyl-1H-pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may be used as a starting material in the synthesis of 1,4’-bipyrazoles . It is also used as a pharmaceutical intermediate .

properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2.BrH/c1-3-4(5)2-6-7-3;/h2H,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZUBFWYZLODSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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